molecular formula C14H10N2O2S B1392636 4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid CAS No. 902936-39-4

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Cat. No. B1392636
M. Wt: 270.31 g/mol
InChI Key: LOAADJZLDWBXSD-UHFFFAOYSA-N
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Description

The compound “4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a polycyclic aromatic compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been used in the development of new drugs .

Scientific Research Applications

Electrochromic Devices

One notable application of related thiophene and pyrrole derivatives is in the field of electrochromic devices. For example, a study by Variş et al. explored the synthesis and characterization of a new soluble conducting polymer, which included thiophene and pyrrole components. The polymer was found to be suitable for electrochromic devices due to its favorable electrochromic properties, such as a significant transition in the ultraviolet range and an electronic band gap of 2.18 ev. The study emphasized the polymer's suitability based on its switching ability and percent transmittance at the maximum contrast point (Variş et al., 2006).

Solid-State Structures and Intermolecular Forces

Research has also delved into the structural aspects of thiophene derivatives. A study by Bettencourt‐Dias et al. focused on thiophene derivatives, analyzing their solid-state structures as influenced by functional groups and intermolecular forces. The research provided insights into the packing effects and π−π interactions between aromatic rings, contributing to our understanding of the structural dynamics of these compounds (Bettencourt‐Dias et al., 2005).

Photovoltaic Studies

In the realm of solar energy, heteroaryl incorporated acetylide-functionalized pyridinyl ligands, similar in structural complexity to the compound , have been synthesized and studied for their photovoltaic applications. The synthesis involved cross-coupling reactions and the resulting dinuclear Cu(I) complexes exhibited moderate power conversion efficiency in dye-sensitized solar cells. This highlights the potential of such compounds in renewable energy applications (Jayapal et al., 2018).

properties

IUPAC Name

4-pyridin-4-yl-2-pyrrol-1-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-14(18)12-11(10-3-5-15-6-4-10)9-19-13(12)16-7-1-2-8-16/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAADJZLDWBXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CS2)C3=CC=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-4-yl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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